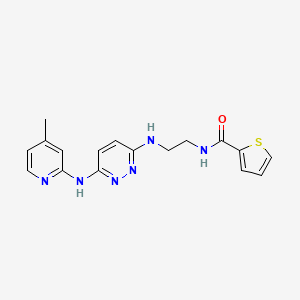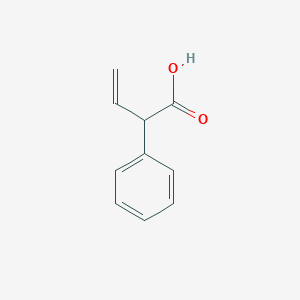
2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide is an organic compound with the molecular formula C9H4BrF5O It is a brominated ethanone derivative that features both difluoro and trifluoromethoxy substituents on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide typically involves the bromination of a suitable precursor. One common method involves the reaction of 2,4-difluoro-3-(trifluoromethoxy)benzene with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for industrial applications.
化学反応の分析
Types of Reactions
2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced compounds.
科学的研究の応用
2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for the development of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide involves its interaction with specific molecular targets. The bromine atom and trifluoromethoxy group contribute to its reactivity and ability to form stable complexes with target molecules. The compound may inhibit or activate enzymes, alter cellular signaling pathways, or interact with nucleic acids, depending on its specific application.
類似化合物との比較
Similar Compounds
2-Bromo-1-phenyl-ethanone: Lacks the difluoro and trifluoromethoxy substituents, resulting in different chemical properties and reactivity.
2-Bromo-1-(3,4,5-trifluorophenyl)ethanone: Contains additional fluorine atoms on the phenyl ring, which may enhance its reactivity and stability.
2-Bromo-1-fluoro-4-iodobenzene: Features both bromine and iodine substituents, offering unique reactivity patterns.
Uniqueness
2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide is unique due to the presence of both difluoro and trifluoromethoxy groups, which impart distinct electronic and steric effects. These substituents enhance the compound’s reactivity and stability, making it valuable for various scientific and industrial applications.
特性
IUPAC Name |
2-bromo-1-[2,4-difluoro-3-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF5O2/c10-3-6(16)4-1-2-5(11)8(7(4)12)17-9(13,14)15/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYMJTXWGLOYMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)F)OC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Chlorobenzoyl)thio]acetic acid](/img/structure/B2386539.png)

![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1'-biphenyl]-2-amine](/img/structure/B2386544.png)



![4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2386551.png)






